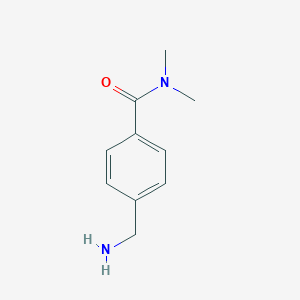

4-(aminomethyl)-N,N-dimethylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(aminomethyl)-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H14N2O It consists of a benzene ring substituted with an aminomethyl group and a dimethylbenzamide group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N,N-dimethylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-(chloromethyl)benzoic acid with dimethylamine. The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the chlorine atom by the dimethylamine group.

Another method involves the reduction of 4-(nitromethyl)benzoic acid to 4-(aminomethyl)benzoic acid, followed by the reaction with dimethylamine. The reduction step can be carried out using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity.

化学反应分析

Oxidation Reactions

The aminomethyl group (-CH₂NH₂) undergoes oxidation under controlled conditions:

- Imine Formation : Oxidation with agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) converts the aminomethyl group to an imine (-CH=N-) intermediate .

- Nitrile Formation : Stronger oxidizing agents, such as chromium trioxide (CrO₃), further oxidize imines to nitriles (-C≡N) .

Key Reaction Conditions

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO₄ (0.1 M) | Imine derivatives | Aqueous, 25–50°C, 2–4 hours |

| CrO₃ (in H₂SO₄) | Nitrile derivatives | Acidic, 60–80°C, 6–8 hours |

Reduction Reactions

The aminomethyl group can be reduced to form primary amines:

- Amine Derivatives : Catalytic hydrogenation (H₂/Pd-C) reduces the -CH₂NH₂ group to -CH₂NH₃⁺, yielding alkylammonium salts .

Example Reaction

4 Aminomethyl N N dimethylbenzamideH2/Pd C4 Methylamino N N dimethylbenzamide[2]

Substitution Reactions

The dimethylamide group (-N(CH₃)₂) participates in nucleophilic substitution:

- Dealkylation : Microsomal oxidation replaces methyl groups with hydroxyl (-OH) or hydrogen, forming N-methyl or unsubstituted benzamides .

- Cyclization : Under radical conditions (e.g., Bu₃SnH), the compound forms piperidone derivatives via 6-endo-dig cyclization .

Substitution Pathways

| Reagent | Product | Mechanism |

|---|---|---|

| NaBD₄ (microsomal) | N-Dealkylated benzamide | Radical-mediated |

| Bu₃SnH | 3-Hydroxy-N-methyl-2-pyrrolidone | Radical cyclization |

Radical-Mediated Reactions

Microsomal systems generate carbon-centered radicals at the α-position to the amide nitrogen:

- Radical Trapping : Reactions with deuterated agents (NaBD₄) confirm radical intermediates through deuterium incorporation .

- Competing Pathways : Radicals undergo cyclization (6-endo-dig) or dealkylation, depending on substituents .

Radical Reaction Outcomes

| Substrate | Major Product | Yield |

|---|---|---|

| N-Benzyl-N-methylbenzamide | N-Benzylbenzamide (debenzylation) | 45% |

| N-(But-3-enyl)-N-methylbenzamide | Piperidone derivatives | 30% |

Hydrolysis and Stability

- Acidic Hydrolysis : The amide bond hydrolyzes in concentrated HCl (6 M, reflux), yielding 4-(aminomethyl)benzoic acid .

- Alkaline Stability : Stable under basic conditions (pH 8–10), with no significant degradation observed .

Comparative Reactivity

The compound’s reactivity differs from analogs due to electronic effects of the dimethylamide group:

| Compound | Reactivity with KMnO₄ | Major Product |

|---|---|---|

| 4-(Aminomethyl)-N,N-dimethylbenzamide | Fast oxidation to imine | Imine derivatives |

| 4-(Aminomethyl)benzoic acid | Slow oxidation to nitrile | Nitrile derivatives |

Mechanistic Insights

科学研究应用

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Amination | N,N-Dimethylbenzamide + Formaldehyde + Ammonia |

| 2 | Purification | Crystallization or chromatography |

Organic Synthesis

4-(Aminomethyl)-N,N-dimethylbenzamide serves as a versatile reagent in organic synthesis, particularly in the preparation of various substituted benzamides. Its ability to undergo electrophilic substitution reactions makes it valuable for synthesizing complex organic molecules.

Biological Studies

The compound has been investigated for its biological activities, particularly in enzyme inhibition and as a potential therapeutic agent. Notably, it has shown promise in antiviral research against filoviruses such as Ebola and Marburg.

Case Study: Antiviral Activity

- Research Findings : A study identified this compound derivatives as potent inhibitors of Ebola virus entry, exhibiting effective concentrations (EC50) below 10 μM against wild-type strains in vitro .

- Mechanism : The compound likely interferes with viral entry mechanisms, making it a candidate for further drug development.

Anticonvulsant Properties

Research indicates that this compound exhibits anticonvulsant activity. In animal models, it effectively reduced seizure activity induced by maximal electroshock (MES).

Table 1: Anticonvulsant Efficacy

| Compound | ED50 (mg/kg) | Model Used |

|---|---|---|

| This compound | 1.7 | Mouse MES model |

Enzyme Interaction Studies

The compound's interaction with specific enzymes has been explored, revealing its potential as an inhibitor for certain pathways involved in disease mechanisms.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of agrochemicals and dyes due to its reactivity and ability to form stable complexes.

作用机制

The mechanism of action of 4-(aminomethyl)-N,N-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The aminomethyl group can interact with active sites of enzymes, while the benzamide group can enhance binding affinity and specificity.

相似化合物的比较

Similar Compounds

- 4-(aminomethyl)benzoic acid

- 4-(aminomethyl)-N,N-diethylbenzamide

- 4-(aminomethyl)-N,N-dimethylbenzylamine

Comparison

4-(aminomethyl)-N,N-dimethylbenzamide is unique due to the presence of both the aminomethyl and dimethylbenzamide groups. This combination imparts distinct chemical and physical properties, such as increased solubility and reactivity, compared to similar compounds. The presence of the dimethyl groups can also influence the compound’s binding interactions and stability.

生物活性

4-(Aminomethyl)-N,N-dimethylbenzamide, also known as a derivative of benzamide, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound exhibits potential therapeutic properties, particularly as an inhibitor of various enzymes and receptors, making it a candidate for further research in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H15N2O. The structural features include:

- An aminomethyl group (-CH2NH2) that enhances its reactivity.

- Two methyl groups attached to the nitrogen atom, which influence its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with active sites on enzymes or receptors.

- Electrostatic Interactions : These interactions can modulate the activity of target molecules.

- π-π Stacking : The benzamide moiety can participate in π-π stacking interactions, further influencing its biological effects.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent:

- Ebola and Marburg Virus Inhibition : Compounds derived from the 4-(aminomethyl)benzamide framework have shown significant inhibitory effects against Ebola virus (EBOV) and Marburg virus (MARV). For instance, one compound demonstrated an EC50 value of less than 10 μM against both viruses in Vero cells, indicating broad-spectrum antifiloviral activity .

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

- Inhibition of Receptor Tyrosine Kinases : A study found that several derivatives exhibited potent inhibitory activities against key receptor tyrosine kinases such as EGFR and HER-2. Compounds with specific modifications showed up to 92% inhibition at concentrations as low as 10 nM .

- Cytotoxicity Studies : The cytotoxic effects were tested on various cancer cell lines, revealing that many derivatives significantly reduced cell viability compared to standard reference drugs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(Aminomethyl)benzoic acid | Precursor to the amide | Limited direct biological activity |

| N,N-Dimethylbenzamide | Lacks aminomethyl group | Reduced reactivity compared to amide |

| 4-(Aminomethyl)benzonitrile | Contains a nitrile instead of an amide | Different reactivity profile |

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Antiviral Efficacy Study : A series of substituted 4-(aminomethyl)benzamides were tested for their ability to inhibit viral entry. The results indicated that certain compounds not only inhibited viral entry but also demonstrated favorable metabolic stability in plasma .

- Anticancer Activity Assessment : Various derivatives were synthesized and tested against multiple cancer cell lines. The findings revealed a strong correlation between structural modifications and enhanced inhibitory potency against specific kinases involved in cancer progression .

属性

IUPAC Name |

4-(aminomethyl)-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,7,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWRKAATFPEAEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。